molecular formula C12H12O2 B1290763 1-Cyclopropyl-3-phenylpropane-1,3-dione

1-Cyclopropyl-3-phenylpropane-1,3-dione

Cat. No. B1290763
M. Wt: 188.22 g/mol
InChI Key: ZEPXXRGMHZRBKL-UHFFFAOYSA-N
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Patent
US06143935

Procedure details

Acetophenone (10.1 g; 0.084 mol) and MCPC (25.2 g; 0.25 mol; 3 equiv) were dissolved in DMSO (46.1 g). Sodium methoxide (9.1 g; 0.168 mol; 2.0 equiv) was added slowly while maintaining the temperature below 30° C. The reaction mixture was then heated to 40° C. for 5 h. Heptane (100 mL) was added followed by sufficient 20% aqueous HCl such that the pH was less than 5. The mixture was stirred for 15 min and then allowed to settle. The lower aqueous layer was decanted and discarded. The upper organic layer was washed with 40 mL of water, and the solvent was stripped to afford 14 g of crude 8, which was 97.2% pure by GC (area %) to afford an 86% yield of 8.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
46.1 g
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
9.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C[O:11][C:12]([CH:14]1[CH2:16][CH2:15]1)=O.C[O-].[Na+].Cl>CS(C)=O.CCCCCCC>[C:4]1([C:1](=[O:3])[CH2:2][C:12]([CH:14]2[CH2:16][CH2:15]2)=[O:11])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
25.2 g
Type
reactant
Smiles
COC(=O)C1CC1
Name
Quantity
46.1 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Sodium methoxide
Quantity
9.1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 30° C
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was decanted
WASH
Type
WASH
Details
The upper organic layer was washed with 40 mL of water
CUSTOM
Type
CUSTOM
Details
to afford 14 g of crude 8, which

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)C1CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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